molecular formula C7H12N4O B1476146 1-(3-Azidoazetidin-1-yl)butan-1-one CAS No. 2097992-28-2

1-(3-Azidoazetidin-1-yl)butan-1-one

Cat. No.: B1476146
CAS No.: 2097992-28-2
M. Wt: 168.2 g/mol
InChI Key: UIZFBCYPIYQTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidine derivatives, such as AZB, involves several methods. One approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .

Scientific Research Applications

Synthesis and Characterization of Azetidine Derivatives

Ring Opening and Conversion to Azetidin-3-amines : Research demonstrates the synthesis of sterically congested 1-azabicyclo[1.1.0]butanes, which, upon reaction with hydrazoic acid, yield 3-azidoazetidines. These compounds are further converted into N-unsubstituted azetidin-3-amines, highlighting a method for accessing azetidine derivatives with potential applications in medicinal chemistry and drug design (Mlostoń & Celeda, 2005).

Applications in Drug Synthesis

Synthesis of Quinolone Derivatives : Azetidine derivatives, obtained through the ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols and aromatic amines, have been utilized to synthesize fluoroquinolones. These quinolone derivatives exhibit superior antibacterial activity against MRSA, suggesting their potential as novel antibacterial agents (Ikee et al., 2007).

Pharmaceutical Cocrystals and Salts

Improvement of Physicochemical Properties : The creation of cocrystals and salts of pharmaceutical compounds is a strategy to enhance their solubility and bioavailability. Research on voriconazole, a drug with low aqueous solubility, involves the preparation of a nitrate salt and cocrystals to improve its physicochemical properties, demonstrating the application of azetidine derivatives in enhancing drug formulations (Kumar, Thakuria, & Nangia, 2014).

Antimicrobial and Anticancer Activities

Synthesis and Biological Evaluation : A new series of 2-pyrazoline derivatives synthesized from azetidine-based compounds were evaluated for their antimicrobial and anticancer activities. These studies highlight the potential use of azetidine derivatives in the development of new therapeutic agents with antimicrobial and anticancer properties (Rathinamanivannan et al., 2019).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFBCYPIYQTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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